

2-Nitrobenzaldehyde Tosylhydrazone: Solubility Profile & Technical Guide

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Compound of Interest

Compound Name:	2-Nitrobenzaldehyde tosylhydrazone
CAS No.:	58809-90-8
Cat. No.:	B3868574

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Executive Summary

2-Nitrobenzaldehyde tosylhydrazone (CAS: 58809-90-8) serves as a critical intermediate in the generation of ortho-substituted diazo compounds. Unlike simple benzaldehyde derivatives, the ortho-nitro group introduces significant steric bulk and electronic withdrawal, altering its solubility and stability. While the parent 2-nitrobenzaldehyde is a standard chemical actinometer, the tosylhydrazone derivative is primarily valued for its capacity to generate carbenes or carbenium ions under basic or thermal conditions (Bamford-Stevens reaction).

This guide provides a validated solubility profile, distinguishing between thermodynamic solubility (for storage/stock) and kinetic solubility (for reaction optimization), alongside mechanistic workflows for its synthesis and application.

Physicochemical Characterization

Property	Specification	Notes
IUPAC Name	N'-(2-Nitrobenzylidene)-4-methylbenzenesulfonohydrazide	
CAS Number	58809-90-8	Distinct from parent aldehyde (552-89-6)
Molecular Formula	C ₁₄ H ₁₃ N ₃ O ₄ S	
Molecular Weight	319.34 g/mol	
Appearance	Yellow to orange crystalline solid	Color intensity correlates with nitro-conjugation
Melting Point	145–148 °C (Decomposition)	Decomposes to diazo species near MP
pKa (NH)	~8.5–9.5	Acidic sulfonamide proton; deprotonates with alkoxides

Solubility Profile

The solubility of **2-nitrobenzaldehyde tosylhydrazone** is governed by the competing polarity of the sulfonamide moiety (H-bond donor/acceptor) and the hydrophobic aromatic rings.

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Application Context
Dipolar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Primary Stock Solvents. Ideal for biological assays or concentrated reaction precursors.
Polar Protic	Methanol, Ethanol	Moderate (Hot) / Low (Cold)	Recrystallization. Soluble at reflux; precipitates upon cooling. Used for purification.[1]
Chlorinated	DCM, Chloroform	Moderate (~20–50 mg/mL)	Work-up/Isolation. Good for liquid-liquid extraction but not ideal for high-temp reactions.
Ethers	THF, 1,4-Dioxane	Good (~50 mg/mL)	Reaction Media. Standard solvents for Bamford-Stevens and Pd-coupling reactions.
Hydrocarbons	Hexanes, Pentane	Insoluble (<1 mg/mL)	Precipitation. Used to crash the product out of reaction mixtures.
Aqueous	Water, PBS	Insoluble	Requires co-solvent (e.g., 10% DMSO) for biological testing.

Temperature-Dependent Behavior (Recrystallization)

- Ethanol: At 25°C, the compound is sparingly soluble. At 78°C (reflux), solubility increases significantly, allowing for purification.

- Protocol: Dissolve crude solid in boiling ethanol (~10 mL/g). If insoluble particles remain (likely inorganic salts), filter hot. Allow to cool slowly to 4°C to crystallize pure yellow needles.

Experimental Protocols

Protocol A: Synthesis & Purification (Solubility-Driven Isolation)

- Objective: Synthesize high-purity tosylhydrazone free of unreacted hydrazine.
- Reagents: 2-Nitrobenzaldehyde (1.0 eq),
-Toluenesulfonyl hydrazide (1.05 eq), Ethanol (0.5 M).
- Step-by-Step:
 - Dissolve 2-nitrobenzaldehyde in Ethanol at room temperature.
 - Add
-toluenesulfonyl hydrazide.^[2]
 - Add catalytic HCl (2-3 drops) if reaction is sluggish (usually spontaneous).
 - Stir for 2–4 hours. The product will precipitate as the reaction progresses due to lower solubility of the hydrazone compared to the aldehyde.
 - Filtration: Filter the solid and wash with cold ethanol (removes unreacted aldehyde) followed by hexanes (removes trace impurities).
 - Drying: Vacuum dry at 40°C. Avoid high heat to prevent diazo decomposition.

Protocol B: Bamford-Stevens Reaction (In Situ Diazo Generation)

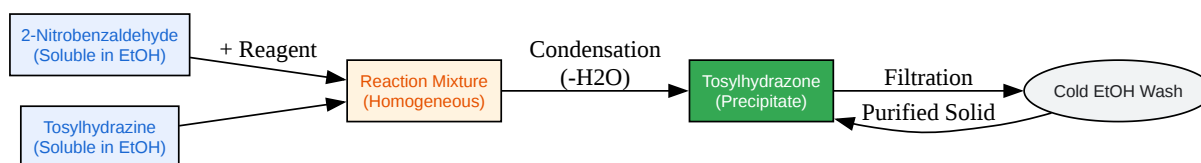
- Context: Conversion of the tosylhydrazone to an alkene or carbene.
- Solvent Choice:

- Protic (Ethylene Glycol/Na): Favors Carbocation pathway (mixed alkenes).
- Aprotic (Dioxane/NaOMe): Favors Carbene pathway (cyclopropanation or insertion).
- Procedure:
 - Suspend **2-nitrobenzaldehyde tosylhydrazone** (0.2 mmol, ~64 mg) in 1,4-Dioxane (2 mL).
 - Add Base (e.g., NaOMe, 2.2 eq). Solution turns deep orange/red (formation of diazo intermediate).
 - Heat to 80–100°C. Nitrogen gas evolution () indicates decomposition to the reactive carbene.

Mechanistic Visualization

The following diagrams illustrate the chemical pathways dictated by solubility and solvent choice.

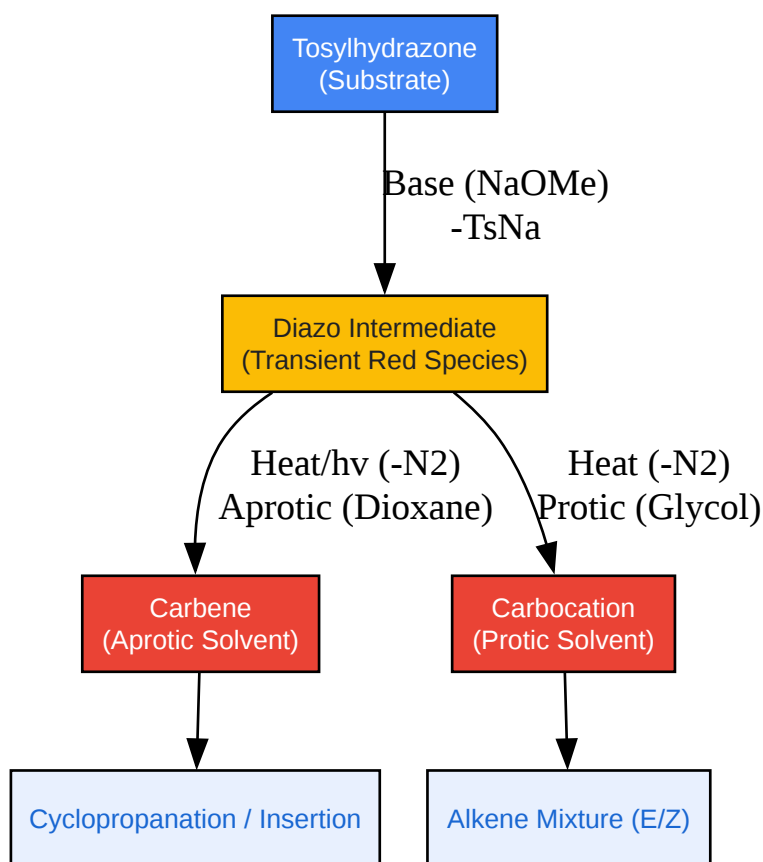
Figure 1: Synthesis & Solubility-Based Isolation



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Caption: Solubility differential drives the isolation of the product. The hydrazone is significantly less soluble in ethanol than the starting aldehyde.

Figure 2: Bamford-Stevens Reaction Pathways



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Caption: Solvent choice determines the reactive intermediate (Carbene vs. Cation) and the final product distribution.

Safety & Stability

- Thermal Instability: Tosylhydrazones are precursors to nitrogen gas (). Do not heat bulk solids above 100°C in a closed system; explosion risk.
- Photostability: The ortho-nitro group is photolabile. Store the solid in amber vials to prevent premature nitro-to-nitroso rearrangement (actinometer behavior).
- Handling: Irritant. Use gloves. Avoid inhalation of fine dust during weighing.

References

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